C27/C28 Triaromatic steranes

Overview

Description

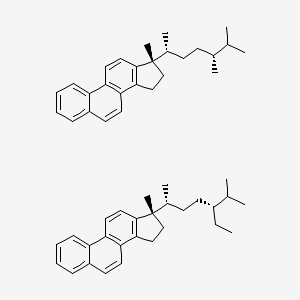

C27/C28 Triaromatic steranes are complex molecular fossils derived from biochemicals, particularly lipids, in once-living organisms . They are common constituents of crude oils and hydrocarbon source rocks . The molecular formula of C27/C28 Triaromatic steranes is C27H34 .

Synthesis Analysis

C27/C28 Triaromatic steranes are biosynthesized by algae blooming in the water column during phases of overturn and mixing . This process occurs when recycled CO2 and nutrients well up from the hypolimnion to the epilimnion, contributing to high algal productivity .Molecular Structure Analysis

The molecular structure of C27/C28 Triaromatic steranes is complex. The molecular weight is 358.56 . More detailed structural information may require advanced analytical techniques such as field ionization mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving C27/C28 Triaromatic steranes are complex and may involve processes analogous to the combination reactions occurring in the addition of biomarker molecules to asphaltene by C-C, C-S-C, and C-O-C covalent bond formation .Physical And Chemical Properties Analysis

C27/C28 Triaromatic steranes have a predicted boiling point of 485.7±15.0 °C and a predicted density of 1.004±0.06 g/cm3 .Scientific Research Applications

1. Origin and Composition of Hydrocarbons

- C27–C29 steranes, including C28 steranes, are found in lacustrine source rocks and crude oils. For instance, in the Bohai Bay Basin, Eastern China, C28 steranes were predominant in certain lacustrine source rock samples. These steranes, especially C28 ααα 20R sterane, were biosynthesized by algae, indicating high algal productivity and low δ13C in algal organic matter during certain periods (Zhang, Sun, & Chen, 2020).

2. Petroleum System Classification

- Triaromatic steroids, including C27 triaromatic steroids, are used to differentiate oil populations in petroleum systems, like those in the Tarim Basin, NW China. The abundance and ratios of these steroids are effective in distinguishing oil groups, providing insights into the source rocks and thermal history of the petroleum systems (Yang, Wang, & Li, 2015).

3. Biodegradation and Photo-Oxidation Studies

- The distribution of triaromatic steroid hydrocarbons in oil residues, particularly the relative loss of C27 methyl triaromatic steranes, is significant in understanding the effects of photo-oxidation and biodegradation processes. These studies contribute to oil spill identification and the understanding of environmental impacts of oil spills (Wang et al., 2014).

4. Geological History and Evolution

- Steranes, including C28 steranes, are key in interpreting the geologic history and evolutionary patterns of algae and other organisms. For instance, patterns in C28 and C29 steranes in rocks have been used to support fossil evidence of the early radiation of green algae and the succession of phytoplankton groups (Kodner, Pearson, Summons, & Knoll, 2008).

5. Weathering Effects on Petroleum

- A study of Deepwater Horizon oil spill residues over ten years shows that triaromatic steranes, along with other petroleum biomarkers, degrade over time. This study contributes to our understanding of the environmental fate of petroleum biomarkers and the long-term impact of oil spills (Arekhi, Terry, John, & Clement, 2021).

Future Directions

properties

IUPAC Name |

(17S)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21-,28+;19-,20-,27+/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOSCDGHWUNJHU-PPIGJNCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.C[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C27/C28 Triaromatic steranes | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one](/img/structure/B3285395.png)